REACTION_CXSMILES
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[K+].[K+].[F:3][C:4]([F:22])([S:18]([O-:21])(=[O:20])=[O:19])[C:5]([F:17])([F:16])[C:6]([F:15])([F:14])[C:7]([F:13])([F:12])[S:8]([O-:11])(=[O:10])=[O:9]>O>[F:13][C:7]([F:12])([S:8]([OH:11])(=[O:10])=[O:9])[C:6]([F:15])([F:14])[C:5]([F:16])([F:17])[C:4]([F:3])([F:22])[S:18]([OH:21])(=[O:19])=[O:20] |f:0.1.2|
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Name
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Perfluorobutane-1,4-bis-sulphonate dipotassium salt
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Quantity
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15 g
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Type
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reactant
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Smiles
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[K+].[K+].FC(C(C(C(S(=O)(=O)[O-])(F)F)(F)F)(F)F)(S(=O)(=O)[O-])F
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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It was added to an ion exchange column of Amberlyst 15 resin, (40×4 cm) which
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Type
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WASH
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Details
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had been previously washed with excess 6N HCl
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Type
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WASH
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Details
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rinsed with distilled water
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Type
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WASH
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Details
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The column was then washed slowly with distilled water
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Type
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CUSTOM
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Details
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the first 300 ml of aqueous solution collected
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Type
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CONCENTRATION
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Details
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The solution was concentrated in vacuum
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Type
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CUSTOM
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Details
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the residue was dried under reduced pressure at 80° C.
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Name
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Type
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product
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Smiles
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FC(C(C(C(S(=O)(=O)O)(F)F)(F)F)(F)F)(S(=O)(=O)O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |